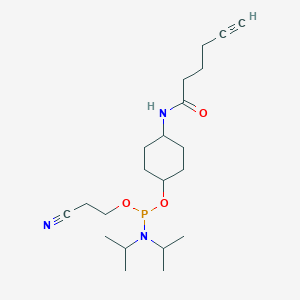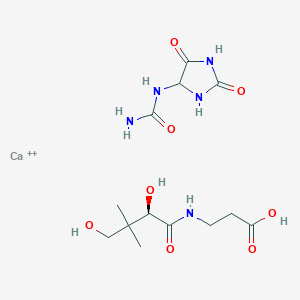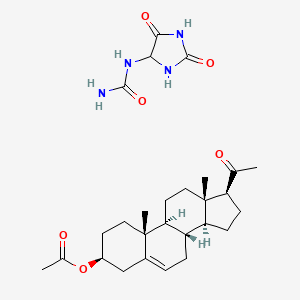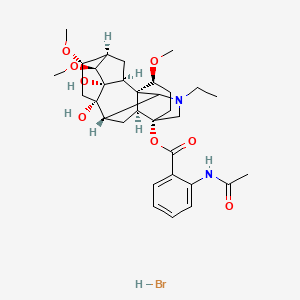
Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate
Übersicht
Beschreibung
“Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate” is a synthetic cannabinoid. Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .
Molecular Structure Analysis
The molecule consists of a pentyl chain attached to an indazole core, which is linked to a carbonyl group. The carbonyl group is then connected to L-valinate. The presence of the indazole core and the pentyl chain is common in many synthetic cannabinoids .Chemical Reactions Analysis
As a synthetic cannabinoid, this compound would be expected to undergo metabolic reactions in the body similar to other cannabinoids. These could include oxidation, hydroxylation, and glucuronidation, among others .Wissenschaftliche Forschungsanwendungen
Metabolic Profiling : AMB, along with its analog 5F-AMB, undergoes rapid metabolism in human liver microsomes, predominantly through ester hydrolysis, further oxidation, and glucuronidation. These findings are crucial for identifying the intake of these substances in clinical or forensic cases (Andersson et al., 2016).
Forensic Analysis : Solid-phase extraction and gas chromatography with mass spectrometric detection were used to identify a wide range of narcotic substances, including AMB and its metabolites, in blood samples. This method demonstrates the importance of these techniques in forensic analysis of narcotic substances (Dvorskaya et al., 2017).
Detection in 'Legal High' Products : The emergence of synthetic cannabinoids like 5F-MDMB-PICA, structurally related to AMB, in 'legal high' products highlights the ongoing challenge of new psychoactive substances in the market. The study discusses the detection of these substances in legal high products and human urine samples (Mogler et al., 2018).
Enantioseparation : A study on the synthetic cannabinoids 5F-AB-PINACA and 5F-AMB, which are structurally similar to AMB, demonstrates the separation of their enantiomers. This research contributes to the understanding of the stereochemistry of synthetic cannabinoids (Doi et al., 2016).
Structure-Metabolism Relationships : The study of structure-metabolism relationships in synthetic cannabinoids, including compounds similar to AMB, aids in understanding their biotransformation and helps in predicting potential metabolites for urine analysis (Franz et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h7-8,10-11,13,16H,5-6,9,12H2,1-4H3,(H,20,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTMFFHXDMTTOB-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345224 | |
| Record name | N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate | |
CAS RN |
1890250-13-1 | |
| Record name | AMB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890250131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ETP8M4H3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)

![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)


